- Method for preparation of 1,1,3-trichloroacetone with acetone, China, , ,
Cas no 921-03-9 (1,1,3-Trichloroacetone)
1,1,3-Trichloroacetone Chemical and Physical Properties
Names and Identifiers
-
- Trichloroacetone
- 1,1,3-TRICHLORO-2-PROPANONE
- 1,1,3-TRICHLOROACETONE
- TCA
- 1,1,3-trichloro-2-propanon
- 1,1,3-TCA
- 1,1,3-TRICHLOROACETONE, WACKER QUALITY
- 2-Propanone, 1,1,3-trichloro-
- 1,1,3-TRICHLOROPROPANONE
- 1,1,3-trichloropropan-2-one
- alpha,alpha',alpha'-Trichloroacetone
- 8N0B05BDRQ
- ZWILTCXCTVMANU-UHFFFAOYSA-N
- DSSTox_CID_1680
- DSSTox_RID_76280
- DSSTox_GSID_21680
- ZWILTCXCTVMANU-UHFFFAOYSA-
- BCP21421
- Tox21_202795
- MCU
- 1,1,3-Trichloro-2-propanone (ACI)
- 1,1,2-Trichloroacetone
- α,α′,α′-Trichloroacetone
- EC 213-063-6
- F8889-2793
- NS00007127
- NCGC00260341-01
- CAS-921-03-9
- Q27270768
- UNII-8N0B05BDRQ
- CHEMBL3183118
- DTXSID4021680
- 1,1,3-Trichloroacetone, produced by Wacker Chemie AG, Burghausen, Germany, >=86.5% (GC)
- DTXCID701680
- 921-03-9
- W-109615
- SCHEMBL97101
- MFCD00040500
- METHYL2-HYDROXY-3-METHYLBENZOATE
- EN300-19751
- BRN 1746647
- T1019
- 1,1,3-Trichloroacetone 1,1,3-TCA
- CS-0238562
- AKOS000119841
- CCRIS 7197
- .alpha.,.alpha.',.alpha.'-Trichloroacetone
- FT-0651748
- EINECS 213-063-6
- InChI=1/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
- 1,1,3-Trichloroacetone
-
- MDL: MFCD00040500
- Inchi: 1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
- InChI Key: ZWILTCXCTVMANU-UHFFFAOYSA-N
- SMILES: O=C(C(Cl)Cl)CCl
- BRN: 1746647
Computed Properties
- Exact Mass: 159.92500
- Monoisotopic Mass: 159.925
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 70.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.512
- Melting Point: 9-11 ºC
- Boiling Point: 172°C
- Flash Point: 79 ºC
- Refractive Index: n20/D 1.491
- PSA: 17.07000
- LogP: 1.59800
- Solubility: Not determined
1,1,3-Trichloroacetone Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301 + H311-H314-H330-H410
- Warning Statement: P260-P273-P280-P284-P301 + P310-P305 + P351 + P338
- Hazardous Material transportation number:UN 3390 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: R25;R26;R34;R50/53
- Safety Instruction: S26; S36/37/39; S45; S60; S61
- RTECS:UC3840000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25; R26; R34; R50/53
1,1,3-Trichloroacetone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1,1,3-Trichloroacetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161564-1g |
1,1,3-Trichloroacetone |
921-03-9 | >80.0%(GC) | 1g |
¥72.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161564-25G |
1,1,3-Trichloroacetone |
921-03-9 | >80.0%(GC) | 25G |
¥293.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161564-100g |
1,1,3-Trichloroacetone |
921-03-9 | >80.0%(GC) | 100g |
¥973.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161564-500g |
1,1,3-Trichloroacetone |
921-03-9 | >80.0%(GC) | 500g |
¥2,999.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161564-5g |
1,1,3-Trichloroacetone |
921-03-9 | >80.0%(GC) | 5g |
¥280.90 | 2023-08-31 | |
| TRC | C363050-100mg |
1,1,3-Trichloroacetone |
921-03-9 | 100mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C363050-500mg |
1,1,3-Trichloroacetone |
921-03-9 | 500mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C363050-2.5g |
1,1,3-Trichloroacetone |
921-03-9 | 2.5g |
$ 109.00 | 2023-09-08 | ||
| TRC | C363050-5g |
1,1,3-Trichloroacetone |
921-03-9 | 5g |
$ 150.00 | 2023-04-18 | ||
| TRC | C363050-10g |
1,1,3-Trichloroacetone |
921-03-9 | 10g |
$ 213.00 | 2023-04-18 |
1,1,3-Trichloroacetone Production Method
Production Method 1
Production Method 2
- Preparation of trichloroacetone by continuous microchannel technology, China, , ,
Production Method 3
1.2 Reagents: Tetracyanoquinodimethane ; 50 - 60 °C
1.3 Reagents: Chlorine ; 5 h, 50 - 60 °C
- Process for preparation of 1,1,3-trichloroacetone, China, , ,
Production Method 4
- Preparation of 1,1,3-trichloroacetone, China, , ,
Production Method 5
Production Method 6
- Relation between content of 1,1,3-trichloroacetone and density of chlorination reaction mixture of acetone, Zhongguo Yiyao Gongye Zazhi, 1991, 22(4), 176-7
Production Method 7
- Halogenation of α-epichlorohydrin, Khim. Sredstva Zashch. Rast., 1970, , 263-9
Production Method 8
Production Method 9
1.2 50 °C
- Method for preparing 1,1,3-trichloroacetone via high-selective chlorination of acetone, China, , ,
Production Method 10
1.2 Reagents: Sodium hydroxide , Chlorine Solvents: Water ; pH 8, 0.4 MPa, 60 °C; pH 6
- A high-selectivity method for synthesis of 1,1,3-trichloroacetone, China, , ,
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Chlorine Catalysts: Diethylamine ; 1 h, rt
1.3 Reagents: Nitric acid Solvents: Water ; rt
- Production process of trichloroacetone with improved purity, China, , ,
Production Method 15
Production Method 16
- A simple and unambiguous synthesis of α,α- and α,α'-dihalo ketones, Journal of the Chemical Society, 1991, (2), 297-300
Production Method 17
Production Method 18
Production Method 19
- Chlorination of acetone in the presence of acid and base catalysts, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1973, 46(7), 1529-33
1,1,3-Trichloroacetone Raw materials
1,1,3-Trichloroacetone Preparation Products
1,1,3-Trichloroacetone Suppliers
1,1,3-Trichloroacetone Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1,1,3-Trichloroacetone
1,1,3-Trichloroacetone: A Comprehensive Overview
1,1,3-Trichloroacetone, also known by its CAS No. 921-03-9, is a versatile organic compound with significant applications in various industries. This compound is a derivative of acetone, where three chlorine atoms are substituted at the 1 and 3 positions of the acetone molecule. Its chemical structure is represented as CCl2C(O)CCl, which gives it unique chemical properties and reactivity.
The synthesis of 1,1,3-trichloroacetone involves the chlorination of acetone under specific conditions. Recent studies have explored alternative methods to improve the efficiency and sustainability of its production. For instance, researchers have investigated the use of heterogeneous catalysts to facilitate the chlorination process, reducing the environmental footprint associated with traditional methods. These advancements highlight the ongoing efforts to optimize the synthesis of this compound for industrial applications.
In terms of physical properties, 1,1,3-trichloroacetone is a colorless liquid with a pleasant odor. It has a boiling point of approximately 78°C and a melting point of -85°C. Its solubility in water is moderate, making it suitable for use in both aqueous and organic solvents. The compound's stability under various conditions has been extensively studied, with recent research focusing on its thermal decomposition pathways and potential environmental impacts.
The chemical properties of 1,1,3-trichloroacetone make it highly reactive in various chemical reactions. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. For example, it serves as a key precursor in the production of certain antibiotics and insecticides. Recent advancements in catalytic chemistry have enabled more efficient transformations involving this compound, enhancing its role in modern drug discovery and development.
In addition to its role as an intermediate, 1,1,3-trichloroacetone has found applications in polymer chemistry. It is used as a crosslinking agent in the production of thermosetting resins and adhesives. The compound's ability to form stable crosslinks contributes to the durability and performance of these materials. Researchers have also explored its potential as a building block for advanced materials such as carbon fibers and high-performance polymers.
The environmental impact of 1,1,3-trichloroacetone has been a topic of interest in recent years. Studies have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that while the compound is not inherently hazardous under normal handling conditions, proper precautions must be taken to minimize exposure and ensure compliance with regulatory standards.
In conclusion, 1,1,3-trichloroacetone, with its CAS No. 921-03-9 designation, remains a critical compound in various chemical industries due to its unique properties and versatility. Ongoing research continues to uncover new applications and improve its production processes, underscoring its importance in modern chemistry.
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